molecular formula C20H21N5O3S B12156709 N'-[(Z)-(3,4-dihydroxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(Z)-(3,4-dihydroxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B12156709
M. Wt: 411.5 g/mol
InChI Key: FIERECMNOKXCKW-NHDPSOOVSA-N
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Description

N-[(E)-(3,4-dihydroxyphenyl)methylideneamino]-2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide is a complex organic compound that features a combination of aromatic, triazole, and acetamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(3,4-dihydroxyphenyl)methylideneamino]-2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide typically involves a multi-step process:

    Formation of the Schiff Base: The initial step involves the condensation of 3,4-dihydroxybenzaldehyde with an amine to form the Schiff base.

    Triazole Formation: The next step involves the synthesis of the triazole ring, which can be achieved through a cyclization reaction involving appropriate precursors.

    Thioether Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the Schiff base, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound’s structure suggests potential as an antioxidant or enzyme inhibitor, making it a candidate for drug development.

    Materials Science: The compound could be used in the development of novel materials with specific electronic or optical properties.

    Biological Research: Its ability to interact with biological molecules makes it useful in studying biochemical pathways and mechanisms.

Mechanism of Action

The mechanism of action of N-[(E)-(3,4-dihydroxyphenyl)methylideneamino]-2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The dihydroxyphenyl group can participate in redox reactions, while the triazole and acetamide groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-(3,4-dihydroxyphenyl)methylideneamino]-2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]acetamide
  • N-[(E)-(3,4-dihydroxyphenyl)methylideneamino]-2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]acetamide

Uniqueness

The unique combination of functional groups in N-[(E)-(3,4-dihydroxyphenyl)methylideneamino]-2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide provides it with distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological molecules makes it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C20H21N5O3S

Molecular Weight

411.5 g/mol

IUPAC Name

N-[(Z)-(3,4-dihydroxyphenyl)methylideneamino]-2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H21N5O3S/c1-3-25-19(15-7-4-13(2)5-8-15)23-24-20(25)29-12-18(28)22-21-11-14-6-9-16(26)17(27)10-14/h4-11,26-27H,3,12H2,1-2H3,(H,22,28)/b21-11-

InChI Key

FIERECMNOKXCKW-NHDPSOOVSA-N

Isomeric SMILES

CCN1C(=NN=C1SCC(=O)N/N=C\C2=CC(=C(C=C2)O)O)C3=CC=C(C=C3)C

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NN=CC2=CC(=C(C=C2)O)O)C3=CC=C(C=C3)C

Origin of Product

United States

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